ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate
CAS No.: 2095516-97-3
Cat. No.: VC11548297
Molecular Formula: C7H7ClN2O3
Molecular Weight: 202.59 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2095516-97-3 |
|---|---|
| Molecular Formula | C7H7ClN2O3 |
| Molecular Weight | 202.59 g/mol |
| IUPAC Name | ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H7ClN2O3/c1-2-13-7(12)5-4(3-11)6(8)10-9-5/h3H,2H2,1H3,(H,9,10) |
| Standard InChI Key | NWCGVHPIECPPMM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NNC(=C1C=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring (a five-membered aromatic structure with two adjacent nitrogen atoms) substituted at four positions:
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Position 1: A phenyl group () attached to the nitrogen atom.
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Position 3: An ethyl ester group ().
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Position 4: A formyl group ().
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Position 5: A chlorine atom ().
This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.69 g/mol |
| IUPAC Name | Ethyl 5-chloro-4-formyl-1-phenylpyrazole-3-carboxylate |
| SMILES | CCOC(=O)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 |
| InChI Key | IQXMWLSTWYGEGZ-UHFFFAOYSA-N |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
The compound’s moderate lipophilicity () suggests balanced solubility in both aqueous and organic media, making it suitable for diverse synthetic applications.
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves a multi-step sequence:
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Pyrazole Ring Formation:
Cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, phenylhydrazine may react with ethyl acetoacetate under acidic conditions to form a 1-phenylpyrazole intermediate. -
Formylation at Position 4:
Introduction of the formyl group () via the Vilsmeier-Haack reaction, using phosphorus oxychloride () and dimethylformamide (). -
Chlorination at Position 5:
Electrophilic chlorination using reagents like sulfuryl chloride () or (NCS) under controlled conditions.
Optimization Challenges
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Regioselectivity: Ensuring correct substitution patterns during cyclocondensation requires precise temperature and catalyst control.
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Functional Group Compatibility: The ethyl ester group may hydrolyze under strongly acidic or basic conditions, necessitating mild reaction environments.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s functional groups enable targeted modifications:
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Formyl Group: Participates in Schiff base formation, enabling conjugation with amines to create hydrazones or imines.
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Ethyl Ester: Hydrolyzable to a carboxylic acid for further derivatization (e.g., amidation).
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Chloro Group: Amenable to nucleophilic aromatic substitution with thiols or amines.
Comparative Analysis with Structural Analogues
Ethyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate
Replacing the phenyl group with a methyl group () yields a simpler analogue (, MW 217 Da) . Key differences include:
| Property | Phenyl Derivative | Methyl Derivative |
|---|---|---|
| Molecular Weight | 278.69 g/mol | 217 Da |
| Lipophilicity (LogP) | ~2.1 | ~0.98 |
| Synthetic Complexity | Higher (due to phenyl group) | Lower |
| Cost (per gram) | $558 | $165–$2,398 |
The phenyl derivative’s increased lipophilicity enhances membrane permeability, favoring bioavailability in drug candidates .
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